N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
説明
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-4-6-18(23)7-5-17/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBOEJECQVLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Findings :
- The acetylpiperidine-thiazole hybrid in 13 enhances activity compared to simpler pyrrolidine derivatives (14, 15 ), likely due to improved target engagement .
- The target compound’s mesitylsulfonyl group may mimic the steric effects of the acetylpiperidine in 13 , but its oxazolidine ring could reduce metabolic liability compared to thiazole-containing analogs.
Flavoring Agents and Metabolic Stability
Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami agonists ( ):
Key Findings :
- The methoxy and pyridyl groups in S336 enhance solubility and receptor binding .
- The target compound’s mesitylsulfonyl group may reduce solubility but increase metabolic stability, as sulfonamide bonds resist hydrolysis .
Enzyme Inhibitors and Structural Features
and 15 highlight oxalamides with enzyme-targeting substituents:
準備方法
Critical Synthetic Challenges
- Steric hindrance from the mesitylsulfonyl group during coupling reactions
- Chemoselectivity in sequential amide bond formations
- Oxazolidine ring stability under acidic/basic conditions
Synthesis of the 3-(Mesitylsulfonyl)Oxazolidin-2-Yl)Methyl Substituent
Oxazolidine Ring Formation
The oxazolidine precursor is synthesized via cyclization of 2-amino-1,3-propanediol derivatives. A representative protocol involves:
Reaction Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Mesitylsulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | 4 h | 82% |
| 2 | Tosyl chloride, pyridine, 40°C | 12 h | 78% |
Key Observation: Mesitylsulfonation at the 3-position proceeds efficiently under mild conditions due to the electron-rich aromatic system of mesitylene enhancing electrophilic reactivity.
Functionalization at C2
The methyl group is introduced via nucleophilic substitution:
$$
\text{Tosylated oxazolidine} + \text{NaSCH}2\text{CO}2\text{Et} \xrightarrow{\text{DMF, 60°C}} \text{Thioether intermediate} \quad (85\%)
$$
Subsequent Raney nickel desulfurization yields the desired methyl-substituted oxazolidine.
Oxalamide Core Assembly
Stepwise Amidation Protocol
A two-step procedure prevents undesired dimerization:
N1 Functionalization
$$
\text{Oxalyl chloride} + \text{4-Chlorobenzylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Chlorobenzyl oxalyl chloride} \quad (94\%)
$$N2 Coupling
$$
\text{Chlorobenzyl oxalyl chloride} + \text{3-(Mesitylsulfonyl)oxazolidin-2-yl)methylamine} \xrightarrow{\text{−15°C, 4Å MS}} \text{Target compound} \quad (76\%)
$$
Optimization Data
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Temperature | −30°C to 25°C | −15°C |
| Base | Et₃N, iPr₂NEt, pyridine | Et₃N (2.5 eq) |
| Solvent | THF, DCM, EtOAc | THF |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages in process intensification:
Reactor Configuration
[Oxazolidine sulfonation module] → [Amine coupling unit] → [Crystallization chamber]
Performance Metrics
| Metric | Batch Process | Flow System |
|---|---|---|
| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Impurity profile | 5.2% | 1.8% |
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃)
- δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 4.62 (s, 2H, N-CH₂-Oxazolidine)
- δ 2.87 (s, 6H, Mesityl-CH₃)
HRMS (ESI-TOF)
Calculated for C₂₄H₂₇ClN₂O₅S [M+H]⁺: 509.1294
Found: 509.1289
Comparative Method Evaluation
Yield and Efficiency Analysis
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise solution-phase | 58% | 98.5% | Moderate |
| Polymer-supported | 42% | 99.2% | High |
| Flow chemistry | 81% | 99.8% | Excellent |
Critical Insight: Flow systems mitigate decomposition pathways observed in batch reactions at >100 mmol scale.
Q & A
What synthetic strategies are employed for the preparation of N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions impact product yield?
Basic
Methodological Answer:
The synthesis involves three key steps:
Oxazolidine Ring Formation: Cyclization of β-amino alcohol derivatives using acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .
Sulfonylation: Reaction of the oxazolidine nitrogen with mesitylsulfonyl chloride in dichloromethane (DCM) using triethylamine to neutralize HCl byproducts .
Amidation: Coupling the sulfonylated intermediate with 4-chlorobenzylamine via oxalyl chloride activation .
Critical Reaction Parameters:
| Parameter | Optimal Conditions | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0-5°C (sulfonylation step) | Minimizes decomposition | |
| Solvent | DMF for coupling reactions | Enhances intermediate solubility | |
| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates amidation kinetics | |
| Purification | Column chromatography (SiO₂) | Achieves >95% purity |
Yields <40% in coupling steps often result from steric hindrance, requiring optimization of stoichiometry (1.2:1 molar ratio) and extended reaction times (24-48 hrs) .
Which spectroscopic and chromatographic methods are critical for characterizing the purity and structure of this compound?
Basic
Methodological Answer:
Key techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., APCI+ mode detecting [M+H⁺] ions) and purity (>95%) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the oxazolidine ring (δ 3.5-5.5 ppm), mesitylsulfonyl group (δ 2.2-2.6 ppm), and amide NH signals (δ 8.3-10.7 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
